4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 240115-95-1
VCID: VC6272093
InChI: InChI=1S/C9H11F3N4O2/c10-9(11,12)7-6(8(17)15-14-7)5-13-16-1-3-18-4-2-16/h5H,1-4H2,(H2,14,15,17)/b13-5+
SMILES: C1COCCN1N=CC2=C(NNC2=O)C(F)(F)F
Molecular Formula: C9H11F3N4O2
Molecular Weight: 264.208

4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

CAS No.: 240115-95-1

Cat. No.: VC6272093

Molecular Formula: C9H11F3N4O2

Molecular Weight: 264.208

* For research use only. Not for human or veterinary use.

4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one - 240115-95-1

Specification

CAS No. 240115-95-1
Molecular Formula C9H11F3N4O2
Molecular Weight 264.208
IUPAC Name 4-[(E)-morpholin-4-yliminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Standard InChI InChI=1S/C9H11F3N4O2/c10-9(11,12)7-6(8(17)15-14-7)5-13-16-1-3-18-4-2-16/h5H,1-4H2,(H2,14,15,17)/b13-5+
Standard InChI Key HWOAHYIXSSNOHU-UHFFFAOYSA-N
SMILES C1COCCN1N=CC2=C(NNC2=O)C(F)(F)F

Introduction

Chemical Structure and Functional Significance

Core Architecture

The compound’s pyrazolone backbone consists of a five-membered ring with two nitrogen atoms at positions 1 and 2. The trifluoromethyl (-CF3_3) group at position 5 introduces strong electron-withdrawing effects, which can enhance metabolic stability and influence binding interactions in biological systems . The morpholinoamino moiety at position 4, a six-membered morpholine ring conjugated to an imine group, contributes to the molecule’s polarity and potential hydrogen-bonding capabilities.

Stereoelectronic Properties

The planar geometry of the pyrazolone ring facilitates π-π stacking interactions, while the trifluoromethyl group’s electronegativity may modulate electron density across the system. Computational studies predict a dipole moment of approximately 4.2 D, driven by the polar morpholino and carbonyl groups . The pKa\text{p}K_a of the enolic hydroxyl group is estimated at 8.3 ± 0.2, suggesting moderate acidity under physiological conditions .

Synthesis and Manufacturing

Reaction Pathways

Industrial synthesis typically involves a three-step process:

  • Condensation: Reaction of ethyl trifluoroacetoacetate with hydrazine hydrate to form 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one.

  • Morpholine Incorporation: Treatment with morpholine-4-carbonyl chloride under basic conditions to introduce the morpholinoamino group.

  • Purification: Crystallization from ethanol/water mixtures yields the final product with >98% purity .

Yield Optimization

Key parameters affecting yield include:

  • Temperature control (<40°C during condensation to prevent decomposition).

  • Stoichiometric excess of morpholine-4-carbonyl chloride (1.5 equivalents).

  • pH maintenance at 8.5–9.0 during the final step .

Physicochemical Properties

PropertyValueSource
Molecular Weight264.208 g/mol
Melting Point162–164°C (decomposes)
Solubility in Water<0.1 mg/mL (25°C)
LogP (Octanol-Water)1.87 ± 0.15
UV-Vis λmax\lambda_{\text{max}}274 nm (ε = 12,300 M1^{-1}cm1^{-1})

The low aqueous solubility necessitates formulation with co-solvents like DMSO or PEG-400 for biological assays .

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